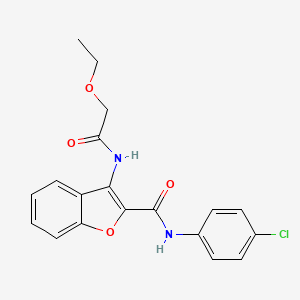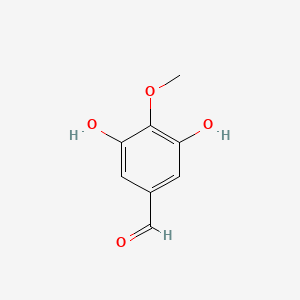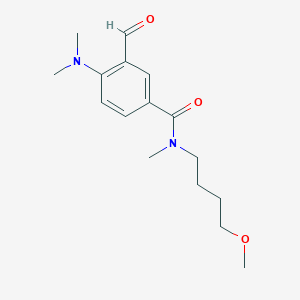
4-(Dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide is a chemical compound commonly known as DMFNB. It is a synthetic compound that has been widely used in scientific research for its unique properties. DMFNB belongs to the class of benzamides and is a derivative of N-alkylated benzamides.
Aplicaciones Científicas De Investigación
DMFNB has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. DMFNB has also been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, DMFNB has been used in the study of enzyme kinetics and the analysis of protein-ligand interactions.
Mecanismo De Acción
DMFNB exerts its biological effects by binding to specific proteins in cells. It has been shown to bind to the active site of enzymes, inhibiting their activity. DMFNB has also been shown to bind to proteins involved in signal transduction pathways, affecting their function. The exact mechanism of action of DMFNB is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
DMFNB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in their bioavailability. DMFNB has also been shown to affect the function of proteins involved in cell signaling pathways, leading to changes in cellular processes such as cell proliferation and apoptosis. Additionally, DMFNB has been shown to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMFNB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. DMFNB has also been shown to have low toxicity, making it safe for use in cell culture and animal experiments. However, DMFNB has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, DMFNB can bind to proteins nonspecifically, leading to potential false-positive results.
Direcciones Futuras
There are several future directions for the use of DMFNB in scientific research. One area of future research is the development of new drugs based on the structure of DMFNB. DMFNB has been shown to have potential therapeutic effects for the treatment of various diseases, and further research is needed to explore its potential as a drug candidate. Additionally, further research is needed to fully understand the mechanism of action of DMFNB and its effects on cellular processes. Finally, new methods for the synthesis of DMFNB and its derivatives could lead to the development of more potent compounds for use in scientific research.
Métodos De Síntesis
DMFNB can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 4-methoxybutylamine with 3-chloro-4-dimethylaminobenzaldehyde to form an intermediate compound. The intermediate compound is then reacted with N-methylmorpholine to produce DMFNB. The synthesis process is complex and requires expertise in synthetic chemistry.
Propiedades
IUPAC Name |
4-(dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17(2)15-8-7-13(11-14(15)12-19)16(20)18(3)9-5-6-10-21-4/h7-8,11-12H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBVPPNNCGMRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)N(C)CCCCOC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-3-formyl-N-(4-methoxybutyl)-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810257.png)
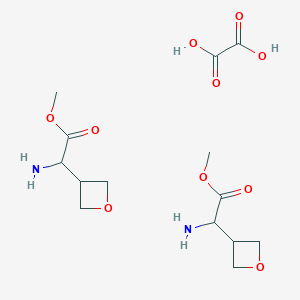
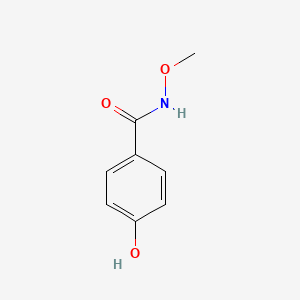
![2-(6-Cyclobutylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2810263.png)
![benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2810264.png)
![[3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2810265.png)
![2-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2810267.png)
![4-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2810270.png)
![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]propanamide](/img/structure/B2810271.png)
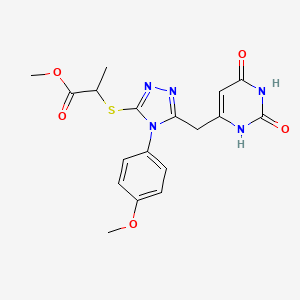
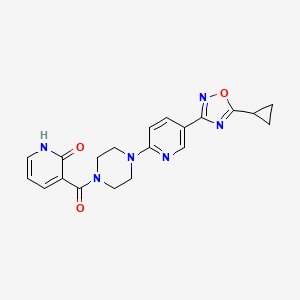
![5-Bromo-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2810276.png)
